molecular formula C12H9Cl3N2 B13101353 2,4-Dimethyl-5-(2,4,6-trichlorophenyl)pyrimidine

2,4-Dimethyl-5-(2,4,6-trichlorophenyl)pyrimidine

Katalognummer: B13101353
Molekulargewicht: 287.6 g/mol
InChI-Schlüssel: BLCKVVHCCBCBPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dimethyl-5-(2,4,6-trichlorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This specific compound is characterized by the presence of three chlorine atoms on the phenyl ring and two methyl groups on the pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-5-(2,4,6-trichlorophenyl)pyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a ZnCl₂-catalyzed three-component coupling reaction can be employed, involving functionalized enamines, triethyl orthoformate, and ammonium acetate . This method allows for the efficient synthesis of disubstituted pyrimidine derivatives in a single step.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dimethyl-5-(2,4,6-trichlorophenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Wissenschaftliche Forschungsanwendungen

2,4-Dimethyl-5-(2,4,6-trichlorophenyl)pyrimidine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,4-Dimethyl-5-(2,4,6-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dimethyl-5-(2,3,4-trichlorophenyl)pyrimidine: Similar in structure but with different chlorine atom positions on the phenyl ring.

    2,4-Dimethyl-5-(2,4,5-trichlorophenyl)pyrimidine: Another structural isomer with variations in chlorine atom positions.

Uniqueness

2,4-Dimethyl-5-(2,4,6-trichlorophenyl)pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three chlorine atoms in the 2,4,6-positions on the phenyl ring may confer distinct properties compared to other isomers, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C12H9Cl3N2

Molekulargewicht

287.6 g/mol

IUPAC-Name

2,4-dimethyl-5-(2,4,6-trichlorophenyl)pyrimidine

InChI

InChI=1S/C12H9Cl3N2/c1-6-9(5-16-7(2)17-6)12-10(14)3-8(13)4-11(12)15/h3-5H,1-2H3

InChI-Schlüssel

BLCKVVHCCBCBPG-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=NC=C1C2=C(C=C(C=C2Cl)Cl)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.